2-Bromo-2-methylcyclopropane-1-carboxylic acid

描述

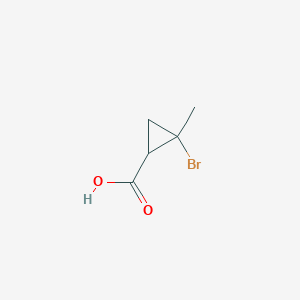

2-Bromo-2-methylcyclopropane-1-carboxylic acid (C₅H₇BrO₂) is a cyclopropane derivative characterized by a strained three-membered ring, a bromine atom, a methyl group, and a carboxylic acid substituent. Its molecular structure (SMILES: CC1(CC1C(=O)O)Br) highlights the bromine and methyl groups on the same carbon, adjacent to the carboxylic acid moiety . The compound exhibits a predicted collision cross-section (CCS) of 122.9 Ų for the [M+H]+ adduct, which is critical for mass spectrometry-based identification .

属性

IUPAC Name |

2-bromo-2-methylcyclopropane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c1-5(6)2-3(5)4(7)8/h3H,2H2,1H3,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYZUJAVLSSPOKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC1C(=O)O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1378805-61-8 | |

| Record name | 2-bromo-2-methylcyclopropane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-2-methylcyclopropane-1-carboxylic acid typically involves the bromination of 2-methylcyclopropane-1-carboxylic acid. This reaction can be carried out using bromine (Br₂) in the presence of a suitable solvent such as carbon tetrachloride (CCl₄) under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

化学反应分析

Types of Reactions

2-Bromo-2-methylcyclopropane-1-carboxylic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH⁻), amines, or thiols.

Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH₄).

Oxidation Reactions: The compound can undergo oxidation to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO₄).

Common Reagents and Conditions

Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.

Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

Major Products Formed

Substitution: Formation of 2-methylcyclopropane-1-carboxylic acid derivatives.

Reduction: Formation of 2-bromo-2-methylcyclopropanol.

Oxidation: Formation of 2-bromo-2-methylcyclopropanone or corresponding aldehydes.

科学研究应用

Scientific Research Applications

The applications of 2-bromo-2-methylcyclopropane-1-carboxylic acid can be categorized into several key areas:

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a valuable building block in organic synthesis.

Key Reactions :

- Nucleophilic Substitution : The bromine atom can be replaced by nucleophiles, leading to the formation of new compounds.

- Carboxylation Reactions : The carboxylic acid group can undergo further transformations to yield derivatives useful in pharmaceuticals and agrochemicals.

Biological Studies

Research has indicated that this compound exhibits potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Biological Activity Overview :

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains. For example, it demonstrated significant antimicrobial effects against Staphylococcus aureus and Escherichia coli.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

- Anti-inflammatory Effects : In vitro studies revealed that the compound reduces nitric oxide production in macrophages, indicating its potential as an anti-inflammatory agent.

| Concentration (µM) | NO Production (µM) |

|---|---|

| Control | 25.0 |

| 10 | 20.0 |

| 50 | 15.0 |

| 100 | 10.0 |

- Anticancer Properties : Preliminary investigations suggest that this compound may induce apoptosis in cancer cell lines such as HeLa and MCF-7, indicating its potential as a chemotherapeutic agent.

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| HeLa | 15 | 40 |

| MCF-7 | 25 | 35 |

| A549 | 30 | 30 |

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials, including polymers and resins. Its unique reactivity allows for the development of novel materials with specific properties.

Case Studies

Several case studies have highlighted the synthesis and evaluation of derivatives of cyclopropanecarboxylic acids, including variations with different substituents. These derivatives were tested for their biological activities, revealing that modifications to the bromine substituent significantly influenced their efficacy against microbial strains and cancer cells.

Notable Case Study

A comprehensive study involved synthesizing various derivatives of cyclopropanecarboxylic acids to explore their biological activities. The results indicated that structural modifications could enhance antimicrobial and anticancer properties, suggesting pathways for developing new therapeutic agents based on these compounds.

作用机制

The mechanism of action of 2-Bromo-2-methylcyclopropane-1-carboxylic acid involves its interaction with various molecular targets. The bromine atom and carboxylic acid group confer reactivity, allowing the compound to participate in nucleophilic substitution and other reactions. These interactions can modulate biological pathways and chemical processes, making it a valuable compound in research.

相似化合物的比较

2-Bromo-2-methylpropanoic Acid (BrC(CH₃)₂COOH)

trans-2-Bromo-cyclopropanecarboxylic Acid (C₄H₅BrO₂)

- Structural Differences : Contains a cyclopropane ring and bromine but lacks the methyl group. Molecular weight is 164.99 g/mol .

- Reactivity Implications : The absence of the methyl group reduces steric hindrance, possibly enhancing nucleophilic substitution rates compared to the methyl-substituted derivative.

1-(5-Bromo-2-methoxyphenyl)cyclopropanecarboxylic Acid

1-Bromo-2-hydroxycyclopentanecarboxylic Acid

- Structural Context : Synthesized via bromination of cyclopentene derivatives under specific conditions .

- Comparison : The five-membered ring reduces strain versus cyclopropane, affecting conformational stability and reactivity in ring-opening reactions.

Physical and Spectral Properties Comparison

生物活性

2-Bromo-2-methylcyclopropane-1-carboxylic acid is a compound of significant interest in the fields of medicinal chemistry and biochemistry due to its unique structure and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a cyclopropane ring with a bromine substituent and a carboxylic acid functional group. This configuration contributes to its reactivity and interactions with biological molecules.

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The bromine atom can be substituted by various nucleophiles, enabling the compound to interact with different biological targets.

- Reactivity of Carboxylic Acid Group : The carboxylic acid moiety can participate in various biochemical reactions, including esterification and amidation, potentially influencing metabolic pathways.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Neuroprotective Effects : Similar compounds have shown neuroprotective properties. For instance, derivatives containing cyclopropane structures have been investigated for their ability to modulate excitotoxicity in neuronal cells .

- Anti-inflammatory Activity : Studies on related cyclopropane fatty acids indicate that they may exhibit anti-inflammatory effects, as evidenced by their ability to inhibit nitric oxide production in macrophages .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Activity

A study exploring the neuroprotective effects of cyclopropane derivatives found that compounds similar to this compound could inhibit glutamate-induced cell death in neuronal cultures. This suggests a potential application in neurodegenerative diseases where excitotoxicity is a concern .

Case Study: Anti-inflammatory Effects

In another investigation, the anti-inflammatory properties of majusculoic acid and its analogs were evaluated using LPS-induced RAW264.7 macrophages. The results indicated that certain derivatives exhibited weak but dose-dependent inhibition of nitric oxide production, highlighting the need for further optimization to enhance their bioactivity .

常见问题

Q. What are the optimal synthetic routes and reaction conditions for preparing 2-bromo-2-methylcyclopropane-1-carboxylic acid with high yield and purity?

The synthesis typically involves bromination of a cyclopropane carboxylic acid precursor (e.g., 2-methylcyclopropane-1-carboxylic acid) using brominating agents like HBr or NBS (N-bromosuccinimide). Key parameters include:

- Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions like ring-opening .

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity, while non-polar solvents stabilize intermediates .

- Purification : Column chromatography or recrystallization is critical to isolate the product from by-products (e.g., diastereomers or debrominated derivatives) .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

- <sup>1</sup>H/</sup><sup>13</sup>C NMR : The cyclopropane ring protons appear as distinct multiplets (δ 1.2–2.5 ppm), while the carboxylic acid proton is typically absent due to exchange broadening (confirmed by D2O shake) .

- IR spectroscopy : A strong carbonyl stretch (~1700 cm<sup>-1</sup>) and C-Br vibration (~600 cm<sup>-1</sup>) confirm functional groups .

- Mass spectrometry : The molecular ion peak ([M]<sup>+</sup>) at m/z 193.04 (C6H9BrO2) and fragmentation patterns validate the structure .

Q. What safety protocols are essential for handling this compound in the laboratory?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods due to potential volatility .

- Storage : Keep in airtight containers at 2–8°C to prevent decomposition .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Advanced Research Questions

Q. How does the steric and electronic environment of the cyclopropane ring influence the compound’s reactivity in substitution reactions?

The strained cyclopropane ring increases electrophilicity at the brominated carbon, facilitating SN2 reactions. However, steric hindrance from the methyl group can reduce nucleophilic attack efficiency. Computational studies (e.g., DFT) reveal:

Q. What strategies resolve contradictions in reported yields for cross-coupling reactions involving this compound?

Discrepancies often arise from:

- Catalyst choice : Palladium vs. copper catalysts yield different efficiencies in Suzuki-Miyaura couplings. Optimize ligand systems (e.g., XPhos) to suppress homocoupling .

- Acid-base interactions : The carboxylic acid group can deprotonate under basic conditions, altering reactivity. Use buffered conditions (pH 4–6) to maintain neutrality .

- By-product analysis : Employ LC-MS or GC-MS to identify and quantify side products (e.g., decarboxylated derivatives) .

Q. Can this compound serve as a precursor for strained bicyclic systems, and what mechanistic challenges arise?

Yes, its cyclopropane-carboxylic acid backbone enables ring-expansion reactions to form bicyclo[3.1.0]hexane derivatives. Challenges include:

- Ring strain management : High strain energy (≈27 kcal/mol) limits thermal stability. Use low-temperature photochemical activation .

- Stereocontrol : Diastereomeric outcomes depend on the conformation of the cyclopropane during ring-opening. Chiral auxiliaries or catalysts improve enantioselectivity .

Q. How do competing reaction pathways (e.g., elimination vs. substitution) affect synthetic outcomes, and how can they be controlled?

- Base strength : Strong bases (e.g., KOtBu) favor elimination (forming cyclopropene), while weaker bases (e.g., NaHCO3) promote substitution .

- Leaving group stability : The bromine atom’s polarizability enhances substitution but requires careful pH control to avoid acid-catalyzed decomposition .

- Kinetic vs. thermodynamic control : Low temperatures (<0°C) favor kinetic products (substitution), while higher temperatures favor thermodynamic products (elimination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。